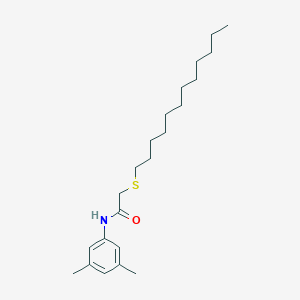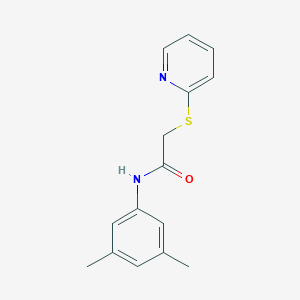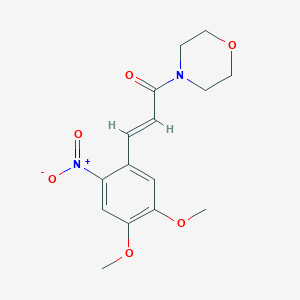
3-(4-ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide is a chemical compound used in scientific research. This compound has been studied for its potential applications in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology. In
作用機序
The mechanism of action of 3-(4-ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide involves the inhibition of specific enzymes and proteins involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It also inhibits the activity of NF-κB, a protein involved in the regulation of inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide include the inhibition of cancer cell growth and inflammation. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also reduces the production of pro-inflammatory cytokines, which are molecules involved in the immune response.
実験室実験の利点と制限
The advantages of using 3-(4-ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide in lab experiments include its high purity and high yield, as well as its potential applications in cancer research and anti-inflammatory research. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 3-(4-ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide. These include:
1. Further studies on the mechanism of action of this compound, including its interactions with specific enzymes and proteins.
2. Studies on the potential applications of this compound in other fields, such as neurology and immunology.
3. Development of more efficient and cost-effective synthesis methods for this compound.
4. Studies on the potential toxicity of this compound and its safety for use in humans.
5. Development of analogs of this compound with improved potency and selectivity for specific targets.
Conclusion
In conclusion, 3-(4-ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide is a chemical compound with potential applications in medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have anticancer properties and anti-inflammatory properties, and its mechanism of action involves the inhibition of specific enzymes and proteins. While there are potential advantages and limitations to using this compound in lab experiments, there are several future directions for research that could lead to further understanding of its potential applications.
合成法
The synthesis method of 3-(4-ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide involves the reaction of 4-fluorobenzylamine with 4-ethoxyphenylacetic acid, followed by the addition of acryloyl chloride. The resulting compound is purified through column chromatography to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of the product.
科学的研究の応用
3-(4-ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have anticancer properties, as it inhibits the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, as it reduces inflammation in animal models.
特性
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-2-22-17-10-5-14(6-11-17)7-12-18(21)20-13-15-3-8-16(19)9-4-15/h3-12H,2,13H2,1H3,(H,20,21)/b12-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRQGZZUNHVRIK-KPKJPENVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(2-Thienyl)acryloyl]phenyl methanesulfonate](/img/structure/B371334.png)

![1-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-2-dodecylsulfanylethanone](/img/structure/B371336.png)
![N-(3-chlorophenyl)-2-{[2-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)ethyl]sulfanyl}acetamide](/img/structure/B371339.png)


![4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzoate](/img/structure/B371342.png)

![2-[(4-chlorophenyl)sulfanyl]-N'-{4-[(4-fluorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B371344.png)


![2-(2,4-dichlorophenoxy)-N'-[5-nitro-2-(phenylsulfanyl)benzylidene]acetohydrazide](/img/structure/B371351.png)
![3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B371353.png)
